Product packaging for L-THREONINE (15N)(Cat. No.:)

L-THREONINE (15N)

Cat. No.: B1579992
M. Wt: 120.11
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that involves the incorporation of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (B1214612) (²H), and Oxygen-18 (¹⁸O), into molecules of interest. creative-proteomics.commetwarebio.com These isotopes are chemically identical to their more abundant, lighter counterparts but possess a greater mass due to the presence of extra neutrons. creative-proteomics.com This mass difference allows labeled molecules to be distinguished from unlabeled ones using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.comnumberanalytics.com

The core principle lies in the fact that organisms treat isotopically labeled molecules almost identically to their unlabeled forms, incorporating them into metabolic pathways without significantly altering the biochemical reactions. metwarebio.comcreative-proteomics.com This "chemical equivalence" allows researchers to introduce a labeled compound, or "tracer," into a system and follow its metabolic fate. metwarebio.com By analyzing the distribution of the isotope in various metabolites over time, scientists can map metabolic fluxes, determine reaction rates, and identify novel biochemical pathways. nih.govcreative-proteomics.com

One common strategy is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing amino acids labeled with stable isotopes. creative-proteomics.commetwarebio.com This allows for the comprehensive labeling of proteins, which can then be quantified and compared between different experimental conditions. creative-proteomics.commetwarebio.com

Significance of Nitrogen-15 Isotope in Metabolic Investigations

Nitrogen is a fundamental component of numerous essential biomolecules, including amino acids, proteins, and nucleic acids. ckisotopes.com The stable isotope Nitrogen-15 (¹⁵N) holds particular importance in metabolic research due to its central role in nitrogen metabolism. ckisotopes.com While the most abundant isotope of nitrogen is ¹⁴N (approximately 99.6%), the heavier, stable ¹⁵N isotope constitutes the remaining 0.4%. This low natural abundance makes ¹⁵N an excellent tracer, as its introduction into a biological system results in a significant and easily detectable change in the isotopic ratio. researchgate.net

By replacing natural nitrogen atoms with ¹⁵N in molecules like amino acids, researchers can precisely track their fate within an organism. This enables detailed studies of protein synthesis and degradation, amino acid metabolism, and the intricate pathways of nitrogen flow through various cellular processes. ckisotopes.comnih.gov The use of ¹⁵N-labeled compounds has been instrumental in advancing our understanding of both normal physiological processes and the metabolic dysregulation that occurs in various diseases. metsol.comnih.gov

The analysis of ¹⁵N enrichment is typically carried out using isotope ratio mass spectrometry (IRMS), which can measure very small changes in the ¹⁵N/¹⁴N ratio with high precision. maastrichtuniversity.nl This sensitivity allows for the detection of subtle metabolic shifts and the quantification of nitrogen fluxes in vivo. maastrichtuniversity.nl

Specific Research Utility of L-Threonine (15N) as a Tracer

L-Threonine, an essential amino acid, plays a critical role in protein synthesis, mucin production, and as a precursor for other important molecules like glycine (B1666218). isotope.commdpi.com When labeled with Nitrogen-15 (¹⁵N), L-Threonine becomes a powerful tool for investigating a range of metabolic processes. medchemexpress.comeurisotop.com The ¹⁵N atom on the amino group of threonine allows researchers to trace its incorporation into newly synthesized proteins, providing a direct measure of protein synthesis rates. nih.gov

The use of L-Threonine (¹⁵N) is particularly valuable in studies of protein turnover, especially in tissues with high rates of protein synthesis, such as skeletal muscle. nih.gov For instance, research has utilized primed-constant infusions of L-[¹⁵N]Threonine to measure muscle protein synthesis and breakdown rates in various physiological and pathological states. nih.gov

Furthermore, the metabolism of threonine itself is a subject of significant research interest. mdpi.com L-Threonine can be catabolized through several pathways, and tracing the fate of the ¹⁵N label can help elucidate the relative importance of these pathways under different conditions. mdpi.comnih.gov For example, studies have investigated the relationship between dietary protein intake and the metabolism of threonine, using the isotopic signature of ¹⁵N to understand how the body adapts to varying protein levels. nih.gov

The versatility of L-Threonine (¹⁵N) as a tracer, combined with advanced analytical techniques, allows for detailed investigations into amino acid kinetics, protein metabolism, and the intricate network of metabolic pathways that are fundamental to life. isotope.com

Table 1: Key Research Applications of L-Threonine (15N)

Research AreaSpecific ApplicationKey Findings
Protein Metabolism Measurement of muscle protein synthesis and breakdown rates. nih.govL-[¹⁵N]Threonine infusion allows for the quantification of fractional synthesis and breakdown rates in skeletal muscle. nih.gov
Amino Acid Kinetics Tracing the metabolic fate of dietary threonine. nih.govIsotopic analysis reveals how threonine catabolism is influenced by dietary protein levels. nih.gov
Metabolic Pathway Analysis Elucidating the pathways of threonine degradation. mdpi.comnih.govThe ¹⁵N label helps to differentiate between various catabolic routes of threonine. nih.gov

Properties

Molecular Weight

120.11

Purity

98%

Origin of Product

United States

Synthesis and Quality Control of L Threonine 15n

Methodologies for Isotopic Labeling of L-Threonine

The introduction of a ¹⁵N atom into the L-Threonine molecule can be accomplished through chemoenzymatic synthesis, microbial fermentation, or specific site-directed labeling strategies. The choice of method often depends on the desired labeling pattern, yield, and cost-effectiveness.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical synthesis to produce L-Threonine (¹⁵N). This approach can offer high stereoselectivity and yield. Enzymes such as L-threonine 3-dehydrogenase and threonine aldolases are key to these synthetic pathways. For instance, threonine aldolases, which are pyridoxal-5-phosphate-dependent enzymes, naturally catalyze the reversible cleavage of L-threonine to glycine (B1666218) and acetaldehyde (B116499). researchgate.net This reaction can be manipulated in the reverse direction, using a ¹⁵N-labeled glycine precursor to synthesize ¹⁵N-labeled L-Threonine.

A general chemoenzymatic strategy might involve the following steps:

Preparation of a ¹⁵N-labeled precursor: A simple, commercially available nitrogen source, such as ¹⁵N-ammonia or a ¹⁵N-labeled amino acid like glycine, is used.

Enzymatic condensation: An enzyme, for example a threonine aldolase (B8822740), is used to catalyze the condensation of the ¹⁵N-labeled precursor with another molecule (e.g., acetaldehyde for the synthesis from glycine) to form the L-Threonine backbone with the ¹⁵N isotope incorporated at the amino group.

Purification: The final product, L-Threonine (¹⁵N), is then purified from the reaction mixture.

The use of enzymes like L-threonine 3-dehydrogenase can also be employed in chemoenzymatic pathways to produce related compounds, demonstrating the versatility of this approach. researchgate.net

Microbial Fermentation and Isotope Incorporation

Microbial fermentation is a widely used industrial method for the production of amino acids, including L-Threonine. medchemexpress.com This method can be adapted for the production of isotopically labeled compounds by culturing microorganisms in a medium where the standard nitrogen source is replaced with a ¹⁵N-labeled equivalent. Escherichia coli is a commonly used microorganism for L-Threonine production due to its well-understood genetics and metabolism, which can be engineered to enhance production yields. google.comfrontiersin.org

The process for producing L-Threonine (¹⁵N) via microbial fermentation typically involves:

Selection of a high-yield microbial strain: Genetically modified strains of E. coli are often used to maximize the production of L-Threonine. google.com

Preparation of a ¹⁵N-enriched culture medium: The standard nitrogen source in the fermentation medium, such as ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄), is replaced with its ¹⁵N-labeled counterpart, for example, ¹⁵NH₄Cl. cambridge.org The medium also contains a carbon source (like glucose), minerals, and other necessary growth factors. frontiersin.org

Fermentation: The microorganism is cultured in the ¹⁵N-enriched medium under controlled conditions of temperature, pH, and aeration. During growth, the microorganism incorporates the ¹⁵N from the medium into the amino acids it synthesizes, including L-Threonine.

Harvesting and purification: After the fermentation is complete, the L-Threonine (¹⁵N) is extracted from the culture broth and purified to a high degree.

This method allows for the production of uniformly ¹⁵N-labeled L-Threonine, where the ¹⁵N isotope is incorporated into the amino group.

Specific Site-Directed Labeling Strategies

Site-directed labeling is a powerful technique used primarily to incorporate isotopically labeled amino acids into specific positions within a protein for detailed structural and functional studies by NMR spectroscopy. nih.govrsc.org While this is more of an application of pre-synthesized L-Threonine (¹⁵N), the principles can be adapted for the synthesis of the labeled amino acid itself in some contexts.

One approach involves cell-free protein synthesis systems. nih.govsigmaaldrich.com In such a system, a reaction mixture containing all the necessary components for protein synthesis (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.) is used. By providing a ¹⁵N-labeled precursor, it is possible to synthesize ¹⁵N-labeled L-Threonine in situ, which is then incorporated into the target protein. For example, a cell-free system can be supplied with L-[¹⁵N]threonine for direct incorporation. nih.gov

More advanced strategies for site-specific labeling within the L-Threonine molecule itself (e.g., at a specific position other than the amino group, though ¹⁵N is primarily at the amino group) would require complex multi-step chemical synthesis. However, for the common requirement of ¹⁵N at the amino group, chemoenzymatic and microbial fermentation methods are more direct.

Isotopic Enrichment and Purity Assessment Techniques

Following the synthesis of L-Threonine (¹⁵N), it is crucial to verify its isotopic enrichment and chemical purity. This is achieved through a range of analytical techniques that can precisely quantify the amount of ¹⁵N incorporated and identify any chemical impurities.

Analytical Validation of ¹⁵N Incorporation

Mass Spectrometry (MS): This is a key technique for determining the isotopic composition of a molecule. For L-Threonine (¹⁵N), the molecular weight will be increased by one mass unit compared to the unlabeled compound. Different types of mass spectrometry are used:

Gas Chromatography-Mass Spectrometry (GC-MS): This method requires the derivatization of the amino acid to make it volatile. cambridge.orgnih.gov The derivatized L-Threonine (¹⁵N) is then separated by gas chromatography and analyzed by the mass spectrometer to determine the ratio of the labeled to the unlabeled compound. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific and can be used for the quantitative analysis of amino acids without the need for derivatization. nist.govacs.org It is a powerful tool for accurately determining isotopic enrichment.

Isotope Ratio Mass Spectrometry (IRMS): This is a highly precise method for measuring the ratio of stable isotopes and is often used to validate the results obtained from other MS techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N is an NMR-active nucleus. Therefore, ¹⁵N NMR spectroscopy can be used to confirm the presence and location of the ¹⁵N label within the L-Threonine molecule. isotope.comnih.gov While ¹H NMR can also show the effects of ¹⁵N labeling on adjacent protons, direct ¹⁵N NMR provides unambiguous confirmation.

The combination of these techniques provides a comprehensive validation of the ¹⁵N incorporation.

Quality Control Standards for Research-Grade Labeled Amino Acids

For L-Threonine (¹⁵N) to be suitable for research applications, it must meet stringent quality control standards for both isotopic enrichment and chemical purity. ckisotopes.comsigmaaldrich.com

Isotopic Enrichment: This refers to the percentage of the labeled isotope present in the compound. For most research applications, an isotopic enrichment of >98% is required. acs.org This ensures that the signal from the labeled compound is strong and that interference from the unlabeled species is minimal.

Chemical Purity: This is the percentage of the desired compound in the sample, free from other chemical contaminants. High chemical purity (typically >98%) is essential to avoid interference in experimental assays. Techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR) are used to determine chemical purity. sigmaaldrich.com

Certified Reference Materials (CRMs): The use of CRMs for amino acids, including isotopically labeled ones, is important for ensuring the accuracy and traceability of measurements. sigmaaldrich.com These standards are characterized using high-precision methods and are used to calibrate instruments and validate analytical procedures.

Below is a table summarizing the key quality control parameters for research-grade L-Threonine (¹⁵N).

ParameterTypical SpecificationAnalytical Technique(s)
Isotopic Enrichment >98 atom % ¹⁵NMass Spectrometry (GC-MS, LC-MS/MS, IRMS), NMR Spectroscopy
Chemical Purity >98%HPLC, qNMR, GC-MS
Optical Purity >99% L-isomerChiral Chromatography, Polarimetry
Form Solid (crystalline powder)Visual Inspection

By adhering to these rigorous synthesis and quality control measures, high-quality L-Threonine (¹⁵N) can be produced, enabling a wide range of advanced scientific research.

Methodological Frameworks for L Threonine 15n Tracer Studies

Design Principles for Isotopic Tracer Experiments

The foundational principle of an isotopic tracer experiment is to introduce a labeled compound, in this case, L-Threonine (¹⁵N), into a biological system and trace its metabolic fate. The design of such experiments requires careful consideration of several factors to yield meaningful results.

A primary consideration is the selection of the appropriate tracer. researchgate.net L-Threonine (¹⁵N) is often chosen for studies of nitrogen metabolism because the ¹⁵N atom allows researchers to follow the nitrogen backbone of the amino acid. researchgate.net This is distinct from tracers labeled with carbon isotopes (¹³C), which track the carbon skeleton. researchgate.net The choice between a single-labeled tracer (e.g., [¹⁵N]Threonine) and a dually labeled one (e.g., [U-¹³C₄,¹⁵N]Threonine) depends on the specific metabolic pathways under investigation. nih.govmedchemexpress.com For instance, dually labeled threonine can provide simultaneous information on both nitrogen and carbon metabolism. physiology.orgnih.gov

The experimental design can be categorized as either a single labeling experiment or a parallel labeling experiment. nih.gov A single experiment may involve one or more tracers administered simultaneously. nih.gov In contrast, parallel labeling experiments involve conducting multiple experiments under identical conditions but with different tracer sets. nih.gov This latter approach can be particularly useful for resolving specific metabolic fluxes with higher precision and for validating complex metabolic network models. nih.gov

The administration of the tracer is another critical design element. This can be done as a constant infusion or as a bolus injection. nih.gov Constant infusion aims to achieve an isotopic steady state in the body's amino acid pools, while a bolus injection introduces a single dose to study the dynamic, non-steady-state kinetics. nih.govnih.gov The choice of method depends on the research question and the specific metabolic parameters being measured.

Finally, the sampling strategy, including the timing and type of samples (e.g., blood, tissue, breath), must be carefully planned to capture the relevant metabolic events. physiology.orgnih.gov For example, in studies of muscle protein turnover, both blood and muscle tissue samples are often collected to determine the rates of protein synthesis and breakdown. nih.gov

A summary of key design principles for L-Threonine (¹⁵N) tracer studies is presented in the table below.

Table 1: Key Design Principles for L-Threonine (¹⁵N) Tracer Experiments

Principle Description Example Application with L-Threonine (¹⁵N)
Tracer Selection Choosing the appropriate isotopically labeled form of L-Threonine. Using [¹⁵N]Threonine to specifically track nitrogen metabolism. researchgate.net
Experimental Paradigm Deciding between a single or parallel labeling experiment. Conducting parallel experiments with different tracers to enhance flux resolution. nih.gov
Tracer Administration Determining the method of introducing the tracer into the system. A primed-constant infusion of L-[¹⁵N]Threonine to measure muscle protein synthesis. nih.gov

| Sampling Strategy | Planning the collection of biological samples for analysis. | Collecting blood and breath samples at timed intervals to quantify threonine oxidation. physiology.org |

Steady-State vs. Non-Steady-State Isotopic Flux Analysis

Isotopic flux analysis with L-Threonine (¹⁵N) can be conducted under either steady-state or non-steady-state conditions. The choice between these two approaches has significant implications for the experimental design and data interpretation.

Steady-State Isotopic Flux Analysis:

This approach assumes that the system is in a metabolic and isotopic steady state. nih.gov In a metabolic steady state, the concentrations of metabolites remain constant over time. nih.gov An isotopic steady state is achieved when the isotopic enrichment of metabolites also becomes constant. physiology.orgnih.gov This is typically accomplished through a primed-constant infusion of the L-Threonine (¹⁵N) tracer. nih.gov

Under steady-state conditions, the rate of appearance (Ra) of a substrate can be calculated using the tracer dilution equation. physiology.org This method has been used to determine threonine kinetics in various populations, including newborn infants. physiology.orgnih.gov A key advantage of the steady-state approach is the relative simplicity of the mathematical models used for data analysis. nih.gov However, a limitation is that it may not be suitable for studying dynamic metabolic changes or systems that are inherently not at a steady state.

Non-Steady-State Isotopic Flux Analysis:

This method is applied when the system is not at an isotopic steady state, which often occurs after a bolus injection of the tracer or during periods of rapid metabolic change. nih.govresearchgate.net Isotopically non-stationary metabolic flux analysis (INST-MFA) is a powerful but more complex technique that analyzes the time-course of labeling to determine metabolic fluxes. researchgate.netfrontiersin.org

A significant advantage of non-steady-state analysis is its ability to provide a more dynamic picture of metabolism and to be applied in situations where achieving a steady state is difficult or undesirable. researchgate.net For example, a novel method has been developed to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition using L-Threonine tracers. nih.gov This approach is particularly valuable for studying metabolic responses to perturbations like feeding or exercise. The trade-off for this increased information is the need for more frequent sampling and more sophisticated computational models for data analysis. researchgate.net Recent studies have highlighted that non-steady-state conditions after the cessation of labeling in the ¹⁵N-isotope dilution technique can lead to an overestimation of endogenous nitrogen losses. tandfonline.com

The table below summarizes the key differences between steady-state and non-steady-state isotopic flux analysis.

Table 2: Comparison of Steady-State and Non-Steady-State Isotopic Flux Analysis

Feature Steady-State Analysis Non-Steady-State Analysis
System Condition Metabolic and isotopic steady state. nih.gov Isotopically non-stationary. researchgate.net
Tracer Administration Typically primed-constant infusion. nih.gov Often involves a bolus injection or studies of metabolic transitions. nih.gov
Data Analysis Simpler mathematical models (e.g., tracer dilution equation). physiology.org More complex computational models (e.g., INST-MFA). researchgate.net
Information Gained Provides rates of appearance and other parameters at a specific metabolic state. physiology.org Offers a dynamic view of metabolic fluxes and can be used in a wider range of conditions. researchgate.net

| Experimental Complexity | Requires achieving and maintaining a steady state. | Involves more frequent sampling and advanced analytical techniques. researchgate.net |

Compartmental Modeling in Metabolic Tracing Studies

Compartmental modeling is a mathematical approach used to describe the kinetics of a substance in a biological system by dividing the system into a finite number of interconnected compartments. plos.orgnih.gov In the context of L-Threonine (¹⁵N) tracer studies, these models are essential for translating raw isotopic enrichment data into meaningful physiological parameters like protein synthesis and breakdown rates.

A compartment represents a distinct, kinetically homogeneous pool of a substance. nih.gov For example, in studies of protein turnover, common compartments include the free amino acid pool in the plasma, the intracellular free amino acid pool, and the protein-bound amino acid pool. nih.gov The movement of L-Threonine (¹⁵N) between these compartments is described by a set of differential equations, with rate constants representing the fluxes between them. plos.orgnih.gov

The complexity of the model can vary depending on the research question and the available data. A simple two-compartment model might represent the free amino acid pool and the protein-bound pool. nih.gov More complex, multi-compartmental models can provide a more detailed representation of metabolism, distinguishing between different tissues or intracellular pools. plos.org For instance, a model was developed to represent the complex functioning of the body's Δ¹⁵N system, linking the sizes and isotopic values of 21 nitrogen pools to the rates of 49 metabolic fluxes. plos.org

The process of compartmental modeling involves:

Model Definition: Defining the compartments and the fluxes between them based on physiological knowledge.

Data Collection: Measuring the isotopic enrichment of L-Threonine (¹⁵N) in the relevant compartments over time.

Parameter Estimation: Fitting the model to the experimental data to estimate the values of the rate constants.

Model Validation: Assessing the goodness of fit and the physiological plausibility of the estimated parameters.

Compartmental models have been successfully applied in studies using L-Threonine (¹⁵N) to investigate various aspects of protein metabolism. For example, they have been used to compare different methods for measuring muscle protein synthesis and breakdown rates in children. nih.gov

The table below provides an overview of key aspects of compartmental modeling in L-Threonine (¹⁵N) tracer studies.

Table 3: Key Aspects of Compartmental Modeling in L-Threonine (¹⁵N) Tracer Studies

Aspect Description Relevance to L-Threonine (¹⁵N) Studies
Model Structure The number and definition of compartments and their interconnections. Can range from simple two-compartment models to complex multi-compartmental representations of whole-body nitrogen metabolism. plos.orgnih.gov
Rate Constants Parameters that quantify the rate of transfer of the tracer between compartments. Represent key metabolic fluxes such as protein synthesis, breakdown, and amino acid transport. nih.gov
Data Requirements The type and frequency of isotopic enrichment measurements needed. Requires time-course data of L-Threonine (¹⁵N) enrichment in accessible compartments like plasma and sometimes tissue. nih.gov

| Physiological Interpretation | The ability to relate the model parameters to real biological processes. | Allows for the quantification of in vivo metabolic rates that are not directly measurable. |

Isotopic Dilution Techniques for Quantification

Isotope dilution is a powerful analytical technique used for the precise quantification of compounds in a complex mixture. nist.gov In the context of L-Threonine (¹⁵N) tracer studies, it is employed to determine the concentration and isotopic enrichment of threonine and other amino acids in biological samples.

The principle of isotope dilution involves adding a known amount of an isotopically labeled internal standard, such as L-Threonine (¹⁵N), to a sample containing the unlabeled analyte of interest. nist.gov The mixture is then analyzed, typically by mass spectrometry (MS) coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). nist.govresearchgate.net By measuring the ratio of the labeled to unlabeled compound, the concentration of the unlabeled analyte in the original sample can be accurately calculated.

Isotope dilution mass spectrometry (IDMS) is considered a reference method for quantitative analysis due to its high precision and accuracy. acs.org It effectively corrects for sample loss during preparation and for variations in instrument response. nist.gov The use of stable isotopes like ¹⁵N is preferable to deuterium (B1214612) labeling because deuterium-labeled molecules can sometimes have slightly different chromatographic retention times, which can affect quantification. nist.gov

In L-Threonine (¹⁵N) tracer studies, isotope dilution is used for several key purposes:

Quantification of Amino Acid Concentrations: To determine the precise concentrations of threonine and other amino acids in plasma, tissue hydrolysates, and other biological fluids. nih.gov

Measurement of Isotopic Enrichment: To determine the ratio of the ¹⁵N-labeled tracer to the naturally occurring unlabeled threonine, which is a critical parameter for calculating metabolic fluxes.

Determination of Endogenous Losses: The ¹⁵N-isotope dilution technique is a common method to measure total ileal endogenous nitrogen losses and true ileal nitrogen digestibility. tandfonline.comresearchgate.net

The development of advanced analytical methods, such as GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS), has further enhanced the capabilities of isotope dilution techniques, allowing for the simultaneous measurement of ¹³C and ¹⁵N isotopic enrichments with high precision. researchgate.netcambridge.org

The table below outlines the key components of isotopic dilution techniques for the quantification of L-Threonine.

Table 4: Key Components of Isotopic Dilution Techniques for L-Threonine Quantification

Component Description Example with L-Threonine (¹⁵N)
Internal Standard A known amount of an isotopically labeled version of the analyte. Adding a known quantity of L-[¹⁵N]Threonine to a plasma sample. nih.gov
Analytical Technique The instrumentation used to separate and detect the labeled and unlabeled compounds. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nist.gov
Measurement The ratio of the isotopic tracer to the unlabeled analyte. Measuring the ratio of the mass-to-charge (m/z) signals corresponding to L-[¹⁵N]Threonine and unlabeled L-Threonine.

| Calculation | The formula used to determine the concentration of the unlabeled analyte. | Based on the known amount of the added internal standard and the measured isotopic ratio. |

Applications of L Threonine 15n in Nitrogen Metabolism Research

Elucidation of Nitrogen Flux and Turnover Rates

By introducing L-Threonine (15N) into a biological system, scientists can monitor the rate at which threonine's nitrogen is incorporated into new proteins and other nitrogen-containing compounds, as well as the rate at which it is released through catabolic processes. This provides a dynamic picture of nitrogen flux and turnover.

Whole-Organism Nitrogen Balance Dynamics (Excluding Human Clinical Data)

The following table provides a summary of findings from studies on whole-organism nitrogen dynamics using 15N-labeled compounds.

Organism Key Findings Citation
PigsSplanchnic tissues extract a significant portion of dietary threonine, impacting its availability for muscle protein synthesis. cambridge.org
BarleyNitrogen limitation alters biomass partitioning, favoring root growth, and increases carbon concentration. frontiersin.org
SoybeansLow phosphorus stress inhibits overall nitrogen accumulation and fixation despite increased fertilizer nitrogen uptake. mdpi.com
Pacific White ShrimpAmino acid turnover rates vary, but the trophic position remains stable during a dietary shift. researchgate.net

Organ-Specific Nitrogen Turnover Studies

Beyond the whole-organism level, L-Threonine (15N) allows for the investigation of nitrogen turnover within specific organs. This is critical as different organs have distinct metabolic roles and protein synthesis rates. For example, studies in pigs have used duodenal infusions of L-[1-13C]threonine and [15N]glycine to measure threonine and glycine (B1666218) balance across the portal-drained viscera (PDV) and the liver. cambridge.org These experiments revealed that the PDV extracts a large proportion of dietary threonine, with the liver playing a smaller role in its initial extraction. cambridge.org Such organ-specific data are vital for creating comprehensive models of amino acid metabolism. Research has shown that the gut is a primary site for the utilization of dietary threonine, with a significant portion being used for the synthesis of mucosal proteins. nih.gov

Investigation of Amino Acid Catabolism and Anabolism Pathways

L-Threonine (15N) is instrumental in tracing the metabolic fate of threonine's amino group as it is catabolized or used in the synthesis of other amino acids. This provides direct evidence for the activity of various enzymatic pathways.

Threonine Aldolase (B8822740) Pathway Analysis and Nitrogen Fate

Another significant catabolic route is the threonine aldolase pathway, which cleaves threonine into glycine and acetaldehyde (B116499). nih.govmdpi.com The use of L-Threonine (15N) allows for the direct tracing of the nitrogen from threonine to the product, glycine. ethz.ch This pathway's contribution to threonine metabolism can be assessed and compared to the threonine dehydrogenase pathway. In some organisms and tissues, threonine aldolase plays a more prominent role. nih.gov For example, in poultry, threonine can be metabolized to glycine by either threonine aldolase or threonine dehydrogenase. frontiersin.org

Tracing Nitrogen through Interconversions with Glycine and Serine

The metabolism of threonine is closely linked to that of glycine and serine. The nitrogen from L-Threonine (15N) can be traced as it is incorporated into glycine through the action of threonine dehydrogenase or threonine aldolase. nih.govethz.ch Glycine and serine are readily interconvertible, a process mediated by the enzyme serine hydroxymethyltransferase. ethz.ch Therefore, the 15N label from threonine can subsequently appear in serine. By measuring the 15N enrichment in both glycine and serine pools following the administration of L-Threonine (15N), researchers can quantify the flux of nitrogen through these interconnected pathways. This provides a deeper understanding of one-carbon metabolism, in which glycine and serine play crucial roles. ethz.ch Studies have shown that the metabolic interconversion of glycine and serine is continuous and significant. frontiersin.org

The following table summarizes the key metabolic pathways of L-Threonine and the role of 15N labeling in their investigation.

Pathway Key Enzymes Products Role of L-Threonine (15N) Citations
Threonine Dehydrogenase PathwayThreonine Dehydrogenase, 2-amino-3-oxobutyrate CoA ligaseGlycine, Acetyl-CoATraces the transfer of 15N from threonine to glycine, quantifying pathway activity. cambridge.orgnih.gov
Threonine Aldolase PathwayThreonine AldolaseGlycine, AcetaldehydeTracks the fate of 15N from threonine into the glycine pool. nih.govmdpi.comethz.ch
Interconversion with Glycine and SerineSerine HydroxymethyltransferaseSerine (from Glycine)Follows the flow of 15N from threonine to glycine and subsequently to serine, elucidating the dynamics of one-carbon metabolism. ethz.chfrontiersin.org

Contribution to Urea (B33335) Cycle and Ammonia (B1221849) Assimilation Research (Nitrogen Source Perspective)

L-Threonine (15N) is a valuable tool for studying how nitrogen from amino acids is processed and contributes to the body's nitrogen pool, which is central to both ammonia assimilation and the urea cycle. The catabolism of threonine releases its ¹⁵N-labeled amino group, which can enter the central nitrogen reservoir and be traced into key metabolites like ammonia, glutamate (B1630785), and glutamine, and ultimately into urea. basicmedicalkey.comnih.gov

Ammonia assimilation, the process of incorporating ammonia into organic molecules, primarily occurs via two main pathways. In many organisms, including bacteria and yeast, these are the glutamate dehydrogenase (GDH) and the glutamine synthetase/glutamate synthase (GS/GOGAT) pathways. royalsocietypublishing.orgnih.gov Studies using ¹⁵N-labeled ammonia have shown that these pathways are responsible for forming ¹⁵N-glutamate and ¹⁵N-glutamine, which act as the primary nitrogen donors for the synthesis of other amino acids and nitrogenous compounds. royalsocietypublishing.orgjianhaidulab.com When L-Threonine (15N) is metabolized, for instance by the enzyme threonine ammonia-lyase, it releases ¹⁵N-labeled ammonia which is then assimilated. researchgate.net Alternatively, the nitrogen can be transferred via transamination reactions, contributing to the formation of ¹⁵N-glutamate. basicmedicalkey.com

This newly assimilated ¹⁵N-labeled nitrogen is then available for critical processes like ureagenesis. The urea cycle is the primary pathway for disposing of excess nitrogen in mammals. It utilizes two nitrogen atoms to form one molecule of urea: one from free ammonia and the other from the amino acid aspartate. Both of these nitrogen donors are closely linked to glutamate metabolism. basicmedicalkey.com

Research using other ¹⁵N-labeled precursors has definitively mapped these connections. For example, studies with ¹⁵N-labeled glutamine, a key carrier of nitrogen, have demonstrated its direct role in urea synthesis. The ¹⁵N from the amide group of glutamine is traced into newly synthesized urea, providing a quantitative measure of the urea cycle's flux. metsol.com This type of tracer study is crucial for understanding both normal physiology and metabolic disorders. In patients with urea cycle disorders, the rate of ¹⁵N incorporation from a labeled precursor into urea is significantly reduced, an effect that can be precisely quantified to diagnose and assess the severity of the disease. researchgate.net

Table 1: Urea Cycle Flux in Normal Controls and Patients with Urea Cycle Disorders

This table shows the ratio of ¹⁵N enrichment in urea to that in glutamine after administration of [5-¹⁵N]glutamine. A lower ratio indicates a reduced capacity of the urea cycle to process nitrogen. Data is adapted from research on in vivo urea cycle flux. researchgate.net

Subject Group¹⁵N-Urea / ¹⁵N-Glutamine Enrichment Ratio (Mean ± SD)Interpretation
Normal Controls0.42 ± 0.06Normal urea cycle function
Asymptomatic Carriers (Partial Deficiency)0.26 ± 0.06Moderately impaired urea cycle function
Symptomatic Patients (Late Onset)0.17 ± 0.03Significantly impaired urea cycle function
Symptomatic Patients (Neonatal Onset)0.003 ± 0.007Severely impaired urea cycle function

By using L-Threonine (15N) as the nitrogen source, researchers can elucidate the specific contribution of threonine catabolism to the nitrogen pool that feeds the urea cycle, complementing studies that use more direct precursors like ammonia or glutamine.

Nitrogen Partitioning and Redistribution in Biological Systems

Nitrogen partitioning refers to how nitrogen from a specific source is distributed among various metabolic pools and biosynthetic pathways within an organism. L-Threonine (15N) is an ideal tracer for investigating this process, allowing scientists to follow its nitrogen atom as it is redistributed into other amino acids, proteins, and nitrogenous compounds.

Studies in various organisms, from microorganisms to plants and animals, have demonstrated the dynamic nature of nitrogen redistribution. In the yeast Saccharomyces cerevisiae, experiments using ¹⁵N-labeled ammonium (B1175870) and glutamine have shown that this nitrogen is efficiently redistributed to synthesize the full spectrum of proteinogenic amino acids, including threonine. asm.orgasm.org This indicates the existence of a common nitrogen pool from which the cell draws to meet its anabolic needs. asm.orgasm.org

Conversely, the nitrogen from L-Threonine (15N) can be traced to other metabolites. It is known that the nitrogen from threonine can be used in the synthesis of other amino acids, such as glycine and serine. nih.gov Furthermore, studies using ¹³C-labeled threonine have shown that its carbon skeleton is specifically used to produce isoleucine, illustrating how different components of a single amino acid can be partitioned for distinct metabolic purposes. asm.org

The availability of external amino acids significantly influences nitrogen partitioning. In an experiment with rumen micro-organisms, providing a mixture of free amino acids (including threonine) substantially decreased the de novo synthesis of microbial amino acids from ¹⁵NH₃. nih.gov This demonstrates that the organisms preferentially incorporated the readily available amino acids, altering the partitioning of nitrogen from the ammonia pool.

Table 2: Influence of Pre-formed Amino Acids on de novo Synthesis from ¹⁵NH₃ in Rumen Micro-organisms

This table shows the ¹⁵N enrichment in microbial amino acids after a 10-hour incubation with ¹⁵NH₄Cl as the nitrogen source, with and without the addition of a mixture of free amino acids (AA). The decrease in enrichment in the "+ AA" group shows reduced de novo synthesis. Data adapted from Wallace et al. (1999).

Amino Acid¹⁵N Enrichment (Atom % Excess) with NH₄Cl only¹⁵N Enrichment (Atom % Excess) with NH₄Cl + Free Amino Acids% Decrease in de novo Synthesis
Alanine6.973.5848.6%
Valine6.252.5259.7%
Leucine (B10760876)6.322.9353.6%
Isoleucine6.212.9352.8%
Proline5.411.5571.3%
Threonine6.332.6757.8%

In ecological and physiological studies, the natural abundance of ¹⁵N in threonine provides further insights into nitrogen partitioning. Threonine is often categorized as a 'source' amino acid, meaning its ¹⁵N value is thought to change little with trophic level. nih.govplos.org However, other research has shown that its δ¹⁵N value can decrease significantly with high protein intake, a phenomenon linked to the increased activity of the enzyme threonine ammonia-lyase, which preferentially catabolizes ¹⁵N-threonine. researchgate.net This makes threonine's isotopic signature a potential biomarker for protein intake and highlights how metabolic state dictates the partitioning of nitrogen from this specific amino acid. researchgate.net In plants, ¹⁵N tracers have been used to show how nitrogen is partitioned from soil, stored in leaves, and later re-mobilized and redistributed to support the growth of new tissues like flowers and nuts. researchgate.nettandfonline.com

L Threonine 15n in Protein Dynamics and Proteomics Research

Measurement of Protein Synthesis Rates via ¹⁵N Incorporation

The fundamental principle behind using L-Threonine (¹⁵N) to measure protein synthesis is the introduction of a "heavy" isotope of nitrogen (¹⁵N) into the cellular environment. As new proteins are synthesized, they incorporate this labeled threonine, leading to a measurable increase in their mass. This mass shift can be detected and quantified using mass spectrometry, providing a direct measure of the rate at which new proteins are being made.

The fractional synthesis rate (FSR) refers to the percentage of a specific protein pool that is newly synthesized within a given time frame. By administering L-Threonine (¹⁵N) and subsequently isolating a protein of interest, researchers can determine the extent of ¹⁵N incorporation into that specific protein. Gas chromatography-mass spectrometry (GC/MS) is often employed to analyze the isotopic enrichment of threonine within the protein hydrolysate. nih.gov

For instance, studies on muscle protein kinetics have utilized primed-constant infusions of L-[¹⁵N]Threonine to measure the FSR of mixed muscle proteins. nih.gov By sampling blood and muscle tissue over time, the rate of incorporation of the labeled threonine into muscle protein is determined, providing a quantitative measure of protein synthesis in that tissue. nih.gov This approach allows for the investigation of how various physiological and pathological states, such as exercise, nutrition, or disease, affect the synthesis rates of individual proteins or protein groups.

Study Focus Methodology Key Findings Reference
Muscle Protein SynthesisPrimed-constant infusion of L-[¹⁵N]Threonine, with blood and muscle tissue sampling.Allows for the determination of mixed muscle protein fractional synthesis rate. nih.gov
Amino Acid KineticsComparison of arteriovenous balance and tracer incorporation methods using L-[¹⁵N]Threonine.Both methods provide comparable data on muscle fractional synthesis rates. nih.gov

Beyond individual proteins, L-Threonine (¹⁵N) can be used for global assessments of protein turnover, which encompasses both synthesis and degradation. In these studies, organisms are often fed a diet where the sole source of nitrogen is ¹⁵N. pnas.org This leads to the labeling of the entire proteome over time. By analyzing tissue samples at different time points, researchers can measure the rate at which the ¹⁵N label is incorporated across thousands of proteins, providing a comprehensive view of protein dynamics within a cell, tissue, or organism. pnas.orgnih.gov

For example, studies in mice using a ¹⁵N-labeled diet have successfully measured the turnover rates of thousands of proteins in various tissues like the brain and liver. pnas.org These large-scale analyses have revealed that proteins with similar functions often exhibit similar turnover rates and that protein lifetimes can vary significantly between different organs. pnas.org This approach, while not focused solely on threonine, relies on the incorporation of all ¹⁵N-labeled amino acids, including L-Threonine (¹⁵N), to provide a global picture of proteome homeostasis. pnas.orgelifesciences.org

Organism/System Labeling Strategy Analytical Technique Key Insight Reference
Mouse¹⁵N-labeled Spirulina as the sole dietary protein source.Mass SpectrometryBrain proteins have significantly slower turnover rates compared to liver and blood proteins. pnas.org
Mammalian TissuesGlobal protein turnover traced by ¹⁵N stable isotope labeling.High-resolution Mass SpectrometryProtein turnover kinetics in a complex organism follow more intricate patterns than simple exponential decay. nih.gov
Neurons and GliaIn vitro metabolic ¹⁵N-labeling of primary cortical cultures.Mass SpectrometryProteins extracted from glial-enriched cultures exhibit faster turnover than those from neuron-enriched cultures. elifesciences.org

Fractional Synthesis Rates of Specific Proteins.

Quantitative Proteomics Using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with ¹⁵N-Threonine

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. nih.gov The method involves growing two cell populations in culture media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., ¹⁴N-threonine), while the other is grown in "heavy" medium containing a stable isotope-labeled version (e.g., L-Threonine (¹⁵N)). nih.govresearchgate.net

After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed by mass spectrometry. Peptides from the "heavy" and "light" populations will appear as pairs with a specific mass difference, and the ratio of their signal intensities provides a precise quantification of the relative abundance of that protein between the two conditions. nih.gov

While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC due to the properties of trypsin, the most common enzyme used for protein digestion in proteomics, other amino acids like ¹⁵N-threonine can also be employed. researchgate.netnptel.ac.in The use of ¹⁵N-labeled amino acids, including threonine, is a foundational principle of metabolic labeling for quantitative proteomics. acs.org The high accuracy and reproducibility of SILAC make it a valuable tool for studying changes in protein expression, post-translational modifications, and protein-protein interactions. nih.govresearchgate.net

Investigation of Protein Degradation Mechanisms (Indirect via Label Retention)

L-Threonine (¹⁵N) can also be used to indirectly study protein degradation. In a "pulse-chase" like experiment, cells or organisms are first labeled with a ¹⁵N source, such as ¹⁵N-labeled threonine, to create a pool of "heavy" proteins. Then, the ¹⁵N source is replaced with its "light" (¹⁴N) counterpart. By monitoring the decrease in the abundance of the ¹⁵N-labeled peptides over time, researchers can determine the degradation rate of specific proteins. nih.gov

This method relies on the principle of label retention. The rate at which the "heavy" signal disappears is a direct reflection of the rate at which the protein is being degraded and replaced with newly synthesized "light" protein. This approach has been applied in studies of protein degradation in plants, where the progressive labeling with ¹⁵N and subsequent measurement of the decrease in existing unlabeled peptides allowed for the determination of the degradation rates of over a thousand proteins. nih.gov This provides valuable insights into the stability of individual proteins and the regulation of protein degradation pathways.

Applications in Protein Structure and Dynamics Studies using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins at the atomic level. nmr-bio.com The use of isotope-labeled amino acids, such as L-Threonine (¹⁵N), is often essential for these studies. isotope.comisotope.comisotope.com By incorporating ¹⁵N, which has a nuclear spin of ½, into the protein backbone, researchers can perform heteronuclear NMR experiments that provide much greater resolution and information content than experiments based solely on the naturally abundant ¹H isotope. portlandpress.com

The incorporation of L-Threonine (¹⁵N) allows for the specific observation of signals from the nitrogen atoms within the threonine residues. This is particularly useful for probing the local environment and dynamics of these residues within the protein structure. nmr-bio.com

One of the major challenges in NMR spectroscopy of proteins, especially larger ones, is spectral overlap, where signals from different atoms in the protein resonate at similar frequencies, making the spectrum difficult to interpret. portlandpress.comnih.gov Specific labeling, where only certain types of amino acids (like threonine) are labeled with ¹⁵N, is a powerful strategy to overcome this problem. nih.govau.dk

By selectively incorporating L-Threonine (¹⁵N) while the other amino acids remain unlabeled (¹⁴N), the resulting NMR spectrum is dramatically simplified. Only the signals from the ¹⁵N-labeled threonine residues will be visible in a ¹H-¹⁵N correlation spectrum. nih.govau.dk This reduction in spectral complexity allows for the unambiguous assignment of signals to specific threonine residues in the protein sequence. nih.govau.dkethz.ch This approach is invaluable for studying the structure and dynamics of specific regions of a protein, such as active sites or protein-protein interaction interfaces, without the interference from the rest of the molecule. portlandpress.comnih.gov However, researchers must be cautious of metabolic scrambling, where the ¹⁵N label from the supplied amino acid is transferred to other amino acids by the expression host's metabolic pathways. nih.govau.dkresearchgate.net

Technique Application of L-Threonine (¹⁵N) Benefit Reference
Heteronuclear NMRIncorporation into the protein backbone.Enables multi-dimensional experiments for detailed structural and dynamic analysis. portlandpress.com
Specific Isotope LabelingSelective incorporation of ¹⁵N only into threonine residues.Reduces spectral overlap, simplifying spectra and facilitating resonance assignment. portlandpress.comnih.govau.dk

Analysis of Kinetic Isotope Effects in Protein Dynamics

The analysis of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions and understanding protein dynamics. nih.govaip.org By substituting an atom at a specific position in a substrate with its heavier, stable isotope (e.g., replacing ¹⁴N with ¹⁵N), researchers can measure changes in the reaction rate. These changes, or KIEs, provide detailed information about the transition state of a reaction, particularly whether a specific bond is being formed or broken during the rate-limiting step of the catalytic cycle. unl.edunih.gov

When L-Threonine (¹⁵N) is incorporated into a protein or used as a substrate, the nitrogen atom's increased mass can influence the vibrational frequencies of bonds connected to it. mdpi.com If the cleavage or formation of a bond involving this nitrogen atom is part of the rate-determining step, a KIE will be observed. unl.edu A "normal" KIE (k_light/k_heavy > 1) indicates that the bond to the isotopic nitrogen is weakened or broken in the transition state, as the heavier isotope is more stable in the more strongly bonded ground state. Conversely, an "inverse" KIE (k_light/k_heavy < 1) suggests that the bonding to the nitrogen atom becomes stiffer or stronger in the transition state. capes.gov.bracs.org

Detailed research findings from studies on various enzymes illustrate the utility of ¹⁵N KIEs in dissecting reaction mechanisms. For instance, extensive work on cytidine (B196190) deaminase, an enzyme that catalyzes the hydrolytic deamination of cytidine, has used ¹⁵N KIEs to probe the chemical steps of the reaction. capes.gov.bracs.orgresearchgate.net By measuring the KIE for the exocyclic amino group (the leaving group), researchers determined that C-N bond cleavage is at least partially rate-limiting for the wild-type enzyme. acs.org

Further studies involving mutant versions of cytidine deaminase, where catalytic activity was reduced, showed more pronounced ¹⁵N isotope effects. This is expected when the chemical transformation of the substrate becomes more rate-determining. capes.gov.brresearchgate.net These experiments allow for the calculation of the intrinsic isotope effect for C-N bond cleavage and an estimation of the forward commitment of the reaction in the wild-type enzyme. capes.gov.br

The data below, derived from studies on E. coli cytidine deaminase, showcases how ¹⁵N KIEs vary with changes to the enzyme's active site and reaction conditions.

Enzyme VariantConditionPrimary ¹⁵N KIE (¹⁵(V/K))InterpretationReference
Wild-typepH 7.3, H₂O1.0109 ± 0.0001C-N bond cleavage is partially rate-limiting. acs.org
Wild-typepH 4.2, H₂O1.0123C-N cleavage contributes more to the rate-limiting step at lower pH. capes.gov.br
Wild-typepD 7.3, D₂O1.0086Solvent isotope effect alters reaction commitments. capes.gov.br
Glu91Ala MutantpH 7.3, H₂O1.0124Reduced catalytic activity makes C-N cleavage more rate-determining. capes.gov.brresearchgate.net
His102Ala MutantpH 7.3, H₂O1.0134Reduced catalytic activity makes C-N cleavage more rate-determining. capes.gov.brresearchgate.net
His102Asn MutantpH 7.3, H₂O1.0158Significantly reduced activity; KIE approaches the intrinsic value for C-N cleavage. capes.gov.brresearchgate.net

This approach is not limited to single enzymes. KIE analysis has also been applied to complex macromolecular machines like the ribosome to understand the fundamental process of protein synthesis. In a study of the peptidyl transferase reaction, a normal ¹⁵N isotope effect of 1.009 was observed for the incoming aminoacyl-tRNA. nih.gov This finding suggests that the formation of the tetrahedral intermediate is the first irreversible and rate-limiting step in peptide bond formation, providing chemical evidence for the ribosome's catalytic mechanism. nih.gov

Advanced Analytical Techniques for 15n Labeled L Threonine and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of ¹⁵N-labeled L-Threonine. nih.gov To make the non-volatile amino acid amenable to gas chromatography, a crucial derivatization step is required to convert it into a volatile and thermally stable compound. nih.govmdpi.com

Derivatization Methods:

Several derivatization reagents are employed for the analysis of amino acids, including L-Threonine. Common approaches involve a two-step process: esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. mdpi.com

N-acetyl-propyl (N-acetyl-O-propyl) esters: This derivatization has been successfully used for ¹⁵N analysis of amino acids. thermofisher.com

N-tert-butyldimethylsilyl (TBDMS) derivatives: Produced using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), these derivatives are known for providing good chromatographic resolution. researchgate.net

Methoxycarbonyl methyl esters: Formed using methyl chloroformate, this method has been applied to the analysis of amino acids in various matrices. nist.gov In some cases, the secondary hydroxyl group of threonine may show incomplete derivatization. nist.gov

Pivaloyl-i-propyl esters: This method is noted for producing stable derivatives with good chromatographic properties. nih.gov

Ethylchloroformate: This reagent has been used for the derivatization of amino acids in urine samples for GC-MS analysis. nih.gov

Once derivatized, the sample is injected into the GC, where the labeled and unlabeled L-Threonine derivatives are separated based on their volatility and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

For isotope ratio analysis, the instrument monitors specific fragment ions containing the nitrogen atom. The presence of the ¹⁵N isotope results in a mass shift of +1 Da for fragments containing a single nitrogen atom. By comparing the abundance of the ion containing ¹⁵N (M+1) to the ion containing ¹⁴N (M), the isotopic enrichment can be determined. researchgate.netmdpi.com Selected Ion Monitoring (SIM) is often used to enhance sensitivity and specificity by focusing on the m/z values of interest. mdpi.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of L-Threonine

Derivatization ReagentDerivative FormedKey Characteristics
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)tert-butyldimethylsilyl (TBDMS)Provides good chromatographic resolution. researchgate.net
Methyl ChloroformateMethoxycarbonyl methyl esterEffective for various amino acids. nist.gov
EthylchloroformateEthoxycarbonyl ethyl esterUsed for direct derivatization in biological fluids. nih.gov
Pivaloyl Chloride/IsopropanolN-pivaloyl-i-propyl esterProduces stable derivatives with good chromatographic properties. nih.gov
Acetic Anhydride/PropanolN-acetyl-propyl esterSuccessfully used for ¹⁵N analysis. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the analysis of ¹⁵N-labeled L-Threonine and its metabolites directly from complex biological matrices, often without the need for derivatization. springernature.comresearchgate.netnih.gov This is a significant advantage over GC-MS, simplifying sample preparation and avoiding potential isotopic fractionation during derivatization.

In a typical LC-MS/MS workflow, the biological sample (e.g., plasma, cell culture media) is first subjected to minimal cleanup, such as protein precipitation. The extract is then injected into a liquid chromatograph. Separation of L-Threonine from other matrix components is often achieved using Hydrophilic Interaction Chromatography (HILIC) or reversed-phase chromatography. researchgate.netacs.org

The eluent from the LC column is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is well-suited for polar and non-volatile molecules like amino acids. springernature.com Tandem mass spectrometry (MS/MS) is then employed for quantification. In this setup, the first mass analyzer (Q1) is set to select the protonated molecular ion of L-Threonine ([M+H]⁺). This precursor ion is then fragmented in a collision cell (q2), and a specific product ion is monitored by the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces chemical noise. spectroscopyonline.com

For ¹⁵N-L-Threonine, the precursor ion will have a mass of m/z+1 compared to the unlabeled compound. The fragmentation pattern will also show a corresponding mass shift for fragments containing the nitrogen atom. By creating separate MRM transitions for the labeled and unlabeled L-Threonine, both can be quantified simultaneously and accurately. researchgate.net High-resolution mass spectrometry (HRAM), such as with Orbitrap or Time-of-Flight (TOF) analyzers, can further enhance specificity by providing highly accurate mass measurements, allowing for confident identification of metabolites. acs.orgthermofisher.com

Table 2: Example LC-MS/MS Parameters for L-Threonine Analysis

ParameterSettingPurpose
Chromatography
ColumnHILIC or Reversed-PhaseSeparation from other metabolites. researchgate.netacs.org
Mobile PhaseAqueous/Organic GradientElution of L-Threonine.
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)Generation of protonated molecular ions. springernature.com
Analysis ModeMultiple Reaction Monitoring (MRM)High specificity and sensitivity for quantification. spectroscopyonline.com
Precursor Ion (Unlabeled)e.g., m/z 120.1Selection of unlabeled L-Threonine.
Product Ion (Unlabeled)e.g., m/z 74.1Specific fragment for quantification.
Precursor Ion (¹⁵N-labeled)e.g., m/z 121.1Selection of ¹⁵N-L-Threonine.
Product Ion (¹⁵N-labeled)e.g., m/z 75.1Specific labeled fragment for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of specific nuclei. alfa-chemistry.com For studies involving ¹⁵N-labeled compounds, ¹⁵N NMR is uniquely suited to determine the precise location of the ¹⁵N isotope within the L-Threonine molecule or its metabolites. alfa-chemistry.comresearchgate.net This capability is crucial for elucidating metabolic pathways where the nitrogen atom may be transferred or remain in a specific position.

The incorporation of a ¹⁵N label into a molecule allows for direct detection in ¹⁵N NMR spectra. beilstein-journals.org Furthermore, the presence of the ¹⁵N nucleus (a spin-½ nucleus) leads to observable spin-spin couplings with adjacent ¹H and ¹³C nuclei, which can be detected in ¹H or ¹³C NMR spectra. nih.govacs.org These J-couplings provide definitive evidence of the location of the ¹⁵N atom.

Two-dimensional NMR techniques, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), are particularly informative. rsc.org These experiments correlate the chemical shifts of ¹⁵N nuclei with those of directly bonded or long-range coupled protons, respectively. This allows for unambiguous assignment of the ¹⁵N signal to a specific nitrogen atom within the molecule's structure.

While natural abundance ¹⁵N NMR is often challenging due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus, the high enrichment levels in labeled L-Threonine make these experiments feasible and highly informative. nih.gov The ¹⁵N chemical shift itself is also sensitive to the local electronic structure and can be influenced by the protein secondary structure when the labeled threonine is incorporated into a peptide chain. nih.gov

Table 3: NMR Techniques for Positional Analysis of ¹⁵N-L-Threonine

NMR TechniqueInformation Provided
1D ¹⁵N NMRDirect detection of the ¹⁵N signal; chemical shift provides information about the electronic environment. beilstein-journals.org
1D ¹H or ¹³C NMRObservation of ¹H-¹⁵N or ¹³C-¹⁵N spin-spin couplings (splittings) confirms the position of the label relative to other atoms. acs.org
2D ¹H-¹⁵N HSQCCorrelates a ¹⁵N nucleus with its directly attached proton(s), providing unambiguous assignment. rsc.org
2D ¹H-¹⁵N HMBCCorrelates a ¹⁵N nucleus with protons that are two or three bonds away, revealing connectivity within the molecule.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk ¹⁵N Enrichment

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. cambridge.org When coupled with an elemental analyzer (EA-IRMS) or a gas chromatograph (GC-C-IRMS), it provides extremely accurate measurements of bulk or compound-specific ¹⁵N enrichment. fmach.itucdavis.edu

In EA-IRMS, the entire sample (e.g., dried plasma, tissue homogenate) is combusted at a high temperature (over 1000°C) to convert all organic nitrogen into N₂ gas. ucdavis.edu This gas is then introduced into the IRMS, which is specifically designed to precisely measure the ratio of the different isotopic forms of nitrogen gas (i.e., ¹⁴N¹⁴N at m/z 28, ¹⁴N¹⁵N at m/z 29, and ¹⁵N¹⁵N at m/z 30). mdpi.com This technique yields a "bulk" or average ¹⁵N enrichment for the entire sample. fmach.itresearchgate.net

For compound-specific isotope analysis (CSIA), Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is used. nih.gov In this setup, derivatized amino acids are first separated on a GC column. As each compound elutes, it passes through a combustion reactor, converting it to N₂ gas, which is then analyzed by the IRMS. thermofisher.comucdavis.edu This allows for the determination of the ¹⁵N enrichment of individual amino acids, such as L-Threonine, within a complex mixture. cambridge.orgresearchgate.net

The high precision of IRMS allows for the detection of very small changes in isotopic enrichment, making it ideal for studies using low doses of ¹⁵N tracers or for analyzing natural abundance variations. cambridge.org

Table 4: Comparison of IRMS Techniques for ¹⁵N Enrichment Analysis

TechniqueSample PreparationInformation ObtainedKey Advantage
EA-IRMS Bulk sample (e.g., dried tissue) is weighed into a tin capsule.Average ¹⁵N enrichment of the total nitrogen in the sample. researchgate.netHigh throughput for bulk sample analysis. fmach.it
GC-C-IRMS Derivatization of amino acids to make them volatile. ucdavis.edu¹⁵N enrichment of individual compounds (e.g., L-Threonine) separated by GC. nih.govCompound-specific isotopic information. cambridge.org

Data Processing and Isotopic Enrichment Calculations in Complex Biological Matrices

The raw data from mass spectrometry analysis must be processed to accurately calculate isotopic enrichment, especially in complex biological matrices where background signals and overlapping isotopic patterns can introduce errors. The fundamental goal is to distinguish the enrichment from the tracer (¹⁵N-L-Threonine) from the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) present in the molecule and the matrix. mdpi.comnih.gov

The calculation of isotopic enrichment, often expressed as Atom Percent Excess (APE) or Molar Percent Excess (MPE), involves correcting the measured isotope ratios for the natural isotopic background. nih.govresearchgate.net

Key Steps in Data Processing:

Peak Integration: The first step is to accurately integrate the peak areas corresponding to the different isotopologues (e.g., M, M+1, M+2, etc.) from the mass chromatograms.

Natural Abundance Correction: The contribution of naturally occurring heavy isotopes to the M+1, M+2, etc. peaks must be subtracted. This is typically done using matrix-based calculations that take into account the elemental formula of the analyte and the known natural abundances of all its constituent elements. nih.gov Several software tools and algorithms have been developed to perform these corrections. nih.govckgas.comoup.comnist.gov

Calculation of Enrichment: After correction, the excess enrichment from the ¹⁵N label can be calculated. For example, the Atom Percent (AP) of ¹⁵N is calculated from the corrected ion intensities. The Atom Percent Excess (APE) is then found by subtracting the natural abundance of ¹⁵N (approximately 0.3663%) from the calculated AP of the enriched sample. arasia.org

The formula for calculating the percentage of nitrogen derived from the labeled fertilizer (%Ndff) in agricultural studies, a similar concept, is given by: %Ndff = (% ¹⁵N atom excess in sample / % ¹⁵N atom excess in fertilizer) x 100 arasia.org

In metabolic studies, the enrichment (E) can be calculated using the ratio of the labeled (I_labeled) to unlabeled (I_unlabeled) analyte peak areas, after correcting for natural abundance: E = (I_labeled / (I_labeled + I_unlabeled)) * 100

For complex biological matrices, it is crucial to analyze a baseline (pre-tracer) sample to determine the specific natural isotopic distribution of the analyte in that particular biological system. mdpi.com This baseline measurement helps to correct for any matrix-specific effects on the isotopic pattern. researchgate.net

Table 5: Key Terms in Isotopic Enrichment Calculations

TermDefinition
Isotopologue Molecules that differ only in their isotopic composition.
Atom Percent (AP) The percentage of a specific isotope relative to all isotopes of that element in a sample.
Atom Percent Excess (APE) The enrichment of an isotope above its natural abundance. arasia.org
Molar Percent Excess (MPE) The percentage of molecules that are enriched with the isotopic label. nih.gov
Natural Abundance Correction A mathematical correction to remove the contribution of naturally occurring heavy isotopes from the measured signal of a labeled isotopologue. nih.gov

In Vitro and Ex Vivo Research Models Utilizing L Threonine 15n

Mammalian Cell Culture Systems for Metabolic Studies

Mammalian cell cultures are fundamental tools for investigating cellular metabolism. The use of L-Threonine (¹⁵N) in these systems allows researchers to trace the nitrogen atom from threonine as it is incorporated into other molecules, providing a detailed map of its metabolic fate.

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that employs isotope-labeled compounds like L-Threonine (¹⁵N) to trace metabolic pathways. nih.gov In mammalian cell culture, L-Threonine is known to be crucial for cell proliferation and maintaining an undifferentiated state in embryonic stem cells (ESCs). nih.gov The enzyme Threonine Dehydrogenase (TDH), which catabolizes threonine into glycine (B1666218) and acetyl-CoA, is found at significantly higher levels in mouse ESCs compared to differentiated cells. nih.gov This highlights the importance of threonine metabolism in stem cell biology.

Studies have shown that introducing the complete bacterial threonine biosynthetic pathway into mammalian cells, such as mouse 3T3 cells, can make them independent of external threonine for growth. nih.gov In these genetically modified cells, the addition of [¹⁵N]aspartic acid to the culture medium resulted in the enrichment of ¹⁵N in the threonine of cellular proteins, confirming the activity of the newly introduced pathway. nih.gov

Metabolic flux analysis (MFA) using ¹⁵N-labeled substrates is a key application in these systems. creative-proteomics.com By tracking the ¹⁵N label, researchers can quantify the rates of metabolic reactions (fluxes) and understand how different conditions or genetic modifications affect threonine metabolism and its contribution to various cellular processes, including protein synthesis and the biosynthesis of other amino acids like glycine. creative-proteomics.compnas.org For instance, the depletion of certain amino acids, including threonine, from the culture medium can signal the transition from the exponential growth phase to the stationary phase in Chinese Hamster Ovary (CHO) cell cultures, which are widely used for producing recombinant proteins. frontiersin.org

Interactive Data Table: Key Research Findings in Mammalian Cell Culture

Cell Type ¹⁵N-Labeled Substrate Key Finding Research Focus Reference
Mouse 3T3 Cells[¹⁵N]aspartic acidEngineered cells synthesized ¹⁵N-enriched threonine.Biosynthetic Pathway Engineering nih.gov
Mouse ESCsL-ThreonineHigh TDH levels indicate significant threonine catabolism is necessary for viability.Stem Cell Metabolism nih.gov
CHO CellsL-ThreonineThreonine depletion is linked to the transition from growth to stationary phase.Recombinant Protein Production frontiersin.org
General Mammalian CellsL-Threonine (¹⁵N)Enables quantification of metabolic fluxes and pathway dynamics.Metabolic Flux Analysis creative-proteomics.com

Isolated Organ Perfusion and Tissue Slice Studies

Ex vivo models such as isolated organ perfusion and tissue slice studies bridge the gap between single-cell cultures and complex whole-organism physiology. These models maintain the three-dimensional cellular architecture and cell-cell interactions of a tissue, providing a more physiologically relevant context for metabolic studies. nih.gov

The use of L-Threonine labeled with stable isotopes in these systems allows for the investigation of organ-specific metabolism. For example, studies in pigs using L-[1-¹³C]threonine have shown that a significant portion of dietary threonine is extracted by the portal-drained viscera (PDV), which includes the intestines, spleen, and pancreas, and the liver. cambridge.org

Stable Isotope Resolved Metabolomics (SIRM) can be applied to fresh tissue slices to study metabolic transformations over time. nih.gov In this technique, tissue slices are incubated in a culture medium containing stable isotope-enriched nutrients, such as ¹⁵N-labeled amino acids. This allows for detailed pathway tracing and flux analysis while preserving the tissue's original structure. nih.gov While direct studies using L-Threonine (¹⁵N) in isolated organ perfusion are not extensively detailed in the provided results, the methodology is well-established. For instance, the isolated dually perfused human placental cotyledon model has been used with ¹⁵N-leucine to study the movement of amino-nitrogen, demonstrating the system's utility for tracing nitrogen metabolism. nih.gov This approach could similarly be applied with L-Threonine (¹⁵N) to investigate its specific metabolic roles in placental and fetal tissues.

Combining ¹³C and ¹⁵N labeled tracers, such as L-[1-¹³C]threonine and [¹⁵N]glycine, in perfusion studies allows for the simultaneous investigation of different metabolic pathways. For example, this dual-labeling approach has been used to suggest that threonine catabolism via the L-threonine 3-dehydrogenase pathway is a minor component of total threonine utilization in the splanchnic tissues of pigs. cambridge.org

Interactive Data Table: Research Findings from Ex Vivo Models

Model System Isotope-Labeled Substrate(s) Key Finding Research Focus Reference
Pig Splanchnic TissuesL-[1-¹³C]threonine, [¹⁵N]glycineSplanchnic tissues extract a large percentage of dietary threonine.Organ-specific Amino Acid Metabolism cambridge.org
Human Placental Perfusion¹⁵N-leucineDemonstrated transfer and metabolism of amino-nitrogen.Placental Nutrient Transport nih.gov
Ex Vivo Tissue Slices¹³C, ¹⁵N-labeled nutrientsSIRM enables detailed metabolic pathway tracing in intact tissue.Metabolic Flux Analysis nih.gov

Microbiological Culture Systems for Biosynthetic Pathway Elucidation

Microbiological cultures are essential for elucidating the biosynthetic pathways of natural products and understanding microbial metabolism. L-Threonine (¹⁵N) is a powerful tool in this context, used to trace the incorporation of nitrogen into various microbial metabolites.

For example, studies on the biosynthesis of the β-lactone antibiotic obafluorin (B1677078) by Pseudomonas fluorescens utilized [U-¹³C₄,¹⁵N₁]L-threonine. nih.gov This feeding experiment demonstrated the highly efficient and site-specific incorporation of a ¹³C₂¹⁵N₁ unit from L-threonine into the obafluorin molecule, confirming threonine's role as a direct precursor. This was a key step in identifying the function of a rare L-threonine transaldolase enzyme involved in the pathway. nih.gov

Similarly, isotopic tracing experiments in Bacillus subtilis using L-[U-¹³C,¹⁵N]threonine have been conducted to understand the synthesis of alkylpyrazines like 2,5-dimethylpyrazine (B89654) (2,5-DMP). nih.gov These studies confirmed that B. subtilis can produce 2,5-DMP using L-threonine as the substrate. nih.gov

Furthermore, research in Escherichia coli has shown that L-threonine can be produced through microbial fermentation. frontiersin.org While not explicitly using ¹⁵N tracing in the cited study, such techniques are fundamental to metabolic engineering efforts aimed at optimizing the production of amino acids like threonine in these organisms. frontiersin.org In other microbial studies, the incorporation of isotope from [¹⁵N]L-threonine into the D-1-aminopropan-2-ol fragment of vitamin B₁₂ was demonstrated in Streptomyces griseus, highlighting another biosynthetic role for threonine. scispace.com

These studies showcase how L-Threonine (¹⁵N) is instrumental in confirming precursor-product relationships and delineating complex biosynthetic pathways in microorganisms.

Interactive Data Table: Research Findings in Microbiological Systems

Microorganism ¹⁵N-Labeled Substrate Metabolite Studied Key Finding Reference
Pseudomonas fluorescens[U-¹³C₄,¹⁵N₁]L-threonineObafluorinConfirmed site-specific incorporation of a ¹³C₂¹⁵N₁ unit from threonine. nih.gov
Bacillus subtilisL-[U-¹³C,¹⁵N]threonine2,5-DimethylpyrazineConfirmed L-threonine as the substrate for 2,5-DMP synthesis. nih.gov
Streptomyces griseus[¹⁵N]L-threonineVitamin B₁₂Showed incorporation of ¹⁵N from threonine into the vitamin B₁₂ structure. scispace.com

In Vivo Animal Model Applications of L Threonine 15n

Rodent Models for Metabolic Pathway Elucidation

Early studies in rats and rabbits using glycine (B1666218) labeled with 15N demonstrated that threonine, unlike many other amino acids, does not readily participate in the transamination process, meaning it doesn't easily exchange its amino group. oatext.com This finding highlighted the indispensability of threonine in the diet. oatext.com Further research in rats with 15N-labeled leucine (B10760876) showed only minimal transfer of the isotope to threonine, suggesting a very limited capacity for its de novo synthesis in animals. oatext.com

More recent and sophisticated techniques, such as Stable Isotope Labeling in Mammals (SILAM), have revolutionized quantitative proteomics. In SILAM, rodents are fed a diet where the sole protein source is enriched with a stable isotope like 15N, often from sources like Spirulina algae. isotope.comckisotopes.com This leads to the incorporation of 15N into the entire proteome of the animal. isotope.comckisotopes.com Tissues from these "heavy" labeled animals then serve as internal standards for mass spectrometry-based quantification of proteins in "light" (unlabeled) control or experimental animals. isotope.com This approach allows for highly accurate measurements of changes in protein abundance and turnover.

Studies using 15N labeling in rodents have shown that tissues with high protein turnover rates, like the liver, become enriched with 15N more rapidly than tissues with slower turnover, such as the brain and muscle. ckisotopes.comnih.gov For instance, after feeding a 15N-enriched diet to rats, the liver proteins might reach over 90% enrichment, while the brain might only reach 74%. nih.gov To achieve near-complete labeling across all tissues, especially those with slow turnover, generational labeling protocols have been developed where animals are maintained on the isotopic diet for multiple generations. ckisotopes.comnih.gov

L-Threonine (15N) has also been instrumental in studying specific metabolic conditions. For example, in mice lacking the Mucin 2 (Muc2) protein, a key component of the intestinal mucus layer, there is a significant increase in threonine oxidation. researchgate.net This indicates that in the absence of mucin synthesis, dietary threonine is redirected towards catabolic pathways for energy production or synthesis of other compounds. researchgate.net This highlights the critical role of threonine in maintaining gut health and barrier function. researchgate.netnih.gov

Table 1: Research Findings in Rodent Models Using L-Threonine (15N)

Model Organism Isotopic Label Key Research Focus Major Finding Citation
Rat, Rabbit15N-GlycineAmino group transportThreonine does not participate in transamination. oatext.com
Rat15N-LeucineDe novo synthesisMinimal synthesis of threonine from other amino acids. oatext.com
Rat, Mouse15N-Spirulina (SILAM)Quantitative proteomics, protein turnoverEnables accurate quantification of proteome dynamics; turnover rates vary significantly between tissues. isotope.comckisotopes.comnih.govpnas.org
Mouse (Muc2-/-)L-Threonine (15N)Intestinal metabolism, mucin synthesisLack of mucin production leads to increased threonine oxidation. researchgate.net

Agricultural Animal Models for Nitrogen Utilization Efficiency Research

In agricultural science, improving nitrogen utilization efficiency in livestock is a major goal for both economic and environmental reasons. wur.nladmin.ch L-Threonine is often a limiting amino acid in the diets of pigs and poultry. nih.gov The use of L-Threonine (15N) in agricultural animal models provides precise data on how this essential nutrient is absorbed, partitioned, and utilized for growth, milk production, and maintenance, ultimately helping to optimize feed formulations and reduce nitrogen waste. wur.nlcabidigitallibrary.org

In pigs, L-Threonine (15N) has been used to investigate protein metabolism and the efficiency of lysine (B10760008) utilization. oup.com By using 15N tracer techniques, researchers can quantitatively measure whole-body nitrogen flux, protein synthesis, and protein degradation. oup.com These studies have helped to understand how genetic selection for traits like low residual feed intake (RFI) impacts protein turnover and the efficiency of using key amino acids. oup.com For instance, research has indicated that genetic selection for low RFI in pigs was not necessarily associated with an improved efficiency of lysine utilization or reduced protein turnover. oup.com

Table 2: Research Findings in Agricultural Animal Models Using L-Threonine (15N)

Model Organism Isotopic Label Key Research Focus Major Finding Citation
Broiler ChickensL-[15N] ThreoninePlasma protein incorporation, growth phase differencesHigher incorporation and faster turnover of threonine in the starter phase compared to the finisher phase. brill.com
Growing Pigs15N Isotope TracerNitrogen metabolism, lysine and threonine utilizationAllows for quantitative measurement of protein synthesis and degradation to assess nutrient use efficiency. oup.com
Dairy Cows(Related Research)Nitrogen utilization, milk protein synthesisSupplementing low-protein diets with essential amino acids, including threonine, improves nitrogen efficiency. mdpi.com

Non-Mammalian Models (e.g., plants, aquatic organisms) for Developmental and Ecological Studies

The application of L-Threonine (15N) extends beyond mammalian and agricultural models into the realms of plant biology and aquatic ecology, providing unique insights into development, nutrient cycling, and food web dynamics.

In plant science, 15N-labeled compounds, including amino acids, are used to trace nitrogen assimilation and metabolism. nih.govalfa-chemistry.com By supplying plants like Arabidopsis thaliana with 15N-labeled nutrients, researchers can monitor the incorporation of nitrogen into amino acids and proteins over time. oup.comfrontiersin.org This progressive labeling allows for the in vivo determination of protein degradation rates. oup.com For example, by switching the growth medium to one containing 15N, scientists can measure the rate at which existing (14N) peptides decrease and new (15N) peptides are synthesized, providing degradation rates for thousands of proteins simultaneously. oup.com This has revealed that protein degradation is a highly regulated process that varies between different leaves and developmental stages. oup.com

In aquatic ecosystems, stable isotope analysis of amino acids (CSIA-AA) has emerged as a powerful tool for elucidating food web structure and trophic positions of organisms. diva-portal.orgresearchgate.net Different amino acids exhibit different degrees of 15N enrichment as they move up the food chain. "Trophic" amino acids like glutamic acid become significantly enriched in 15N with each trophic level, while "source" amino acids like phenylalanine show little change. researchgate.netplos.org

Threonine displays a unique pattern; it often becomes depleted in 15N with increasing trophic level. plos.orgtandfonline.com This negative correlation between threonine's δ15N value and trophic position is thought to be due to specific enzymatic processes during its catabolism. tandfonline.comresearchgate.net This characteristic makes the δ15N of threonine a valuable, and somewhat counterintuitive, marker in ecological studies. For example, in studies of killer whales, differences in the δ15N values of threonine, in conjunction with other amino acids, helped to distinguish between ecotypes with different dietary specializations (e.g., fish-eating vs. mammal-eating). plos.org

Furthermore, studies have shown that some aquatic vertebrates, like salamander larvae, can directly absorb dissolved amino acids, including threonine, from the water. royalsocietypublishing.org Using 15N-labeled threonine and other amino acids, researchers confirmed that nitrogen from the environment was incorporated into the larval tissues, contributing to their growth. royalsocietypublishing.org This discovery points to a "shortcut" in the aquatic nutrient pathway, where vertebrates can utilize dissolved organic matter directly. royalsocietypublishing.org

Table 3: Research Findings in Non-Mammalian Models Using L-Threonine (15N)

Model Organism/System Isotopic Label Key Research Focus Major Finding Citation
Arabidopsis thaliana (Plant)15N-labeled nutrientsProtein degradation rates, nitrogen metabolismAllows for large-scale, in vivo quantification of protein turnover during leaf development. oup.com
Aquatic Food Webs (e.g., Marine Mammals)Natural abundance 15N in amino acidsTrophic position, food web structureThreonine δ15N values decrease with increasing trophic level, serving as a unique ecological marker. plos.orgtandfonline.com
Hynobius retardatus (Salamander Larvae)15N-labeled amino acidsNutrient uptake from waterLarvae can directly absorb dissolved amino acids from the environment for growth. royalsocietypublishing.org

Future Directions and Emerging Research Avenues

Integration of ¹⁵N L-Threonine Data with Multi-Omics Approaches (Fluxomics, Metabolomics)

The true power of ¹⁵N L-Threonine as a tracer lies in its ability to be integrated with other high-throughput "omics" technologies, particularly fluxomics and metabolomics. frontiersin.orgnih.gov This integration allows for a more holistic view of cellular metabolism, moving beyond static measurements to a dynamic understanding of metabolic fluxes and pathway utilization. frontiersin.orgnih.gov

Fluxomics, the measurement of the rates of metabolic reactions, is greatly enhanced by the use of stable isotopes like ¹⁵N. frontiersin.orgnih.gov By tracing the path of ¹⁵N from L-Threonine through various metabolic networks, researchers can quantify the flow of nitrogen and understand how different pathways are interconnected. researchgate.net This is particularly valuable in studying the metabolism of essential amino acids and their contribution to various cellular processes. mdpi.com For instance, combined metabolomics and fluxomics approaches have been used to study metabolic shifts in response to various stimuli, revealing changes in amino acid metabolism and redox systems. frontiersin.orgnih.gov

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, provides a snapshot of the metabolic state. oup.com When combined with ¹⁵N L-Threonine tracing, it allows for the identification and quantification of downstream metabolites that have incorporated the nitrogen isotope. oup.comresearchgate.net This can reveal previously unknown metabolic pathways and connections. Multi-platform metabolomics, which utilizes techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is essential for capturing the broad range of metabolites involved in nitrogen metabolism. oup.com

Future research will likely focus on developing more seamless and standardized workflows for integrating these multi-omics datasets. This will enable a more comprehensive understanding of how genetic and environmental factors influence metabolic networks and how perturbations in these networks contribute to disease.

Table 1: Examples of Multi-Omics Integration with ¹⁵N Tracers

Omics FieldIntegration with ¹⁵N L-ThreonineKey Insights Gained
Fluxomics Quantifies the rate of nitrogen flow through metabolic pathways. frontiersin.orgnih.govresearchgate.netDynamic understanding of pathway utilization and interconnectivity. frontiersin.orgnih.gov
Metabolomics Identifies and quantifies downstream metabolites incorporating ¹⁵N. oup.comresearchgate.netDiscovery of novel metabolic pathways and biomarkers. thno.org
Proteomics Measures the incorporation of ¹⁵N into newly synthesized proteins. nih.govthermofisher.comDetermination of protein turnover rates and synthesis dynamics. nih.gov

Development of Advanced Computational Models for ¹⁵N Tracer Data Interpretation

The increasing complexity of data generated from ¹⁵N L-Threonine tracing experiments necessitates the development of more sophisticated computational models for their interpretation. nih.gov While analytical models have been useful for quantifying total production and consumption rates, numerical tracing models are required for a process-based quantification of simultaneous nitrogen transformations. gu.se

Recent advancements have seen the implementation of methods like Monte Carlo simulations to overcome the limitations of earlier models, allowing for the consideration of a greater number of transformations and more complex kinetics. gu.se These models are crucial for accurately calculating reaction rates from isotope labeling data. wikipedia.org

Future computational tools will need to handle the large and complex datasets generated by multi-omics studies. Desirable features for these tools include:

The ability to visualize and compare labeled and unlabeled chromatograms. nih.gov

Consideration of all relevant stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O). nih.gov

Automated correction for natural isotope abundance. mdpi.com

The capacity to integrate data from different analytical platforms. oup.com

Software solutions are becoming available to extract isotopolog abundances on a large scale, but the biochemical interpretation often still requires significant manual effort. nih.gov The development of computational approaches that can automate biological inference and hypothesis generation based on network-wide isotope-labeled metabolomics data is a key area of future research. nih.gov Furthermore, user-friendly software that can simulate and fit complex isotope distributions is essential for accurate data analysis. researchgate.net

Table 2: Features of Advanced Computational Models for ¹⁵N Tracer Data

FeatureDescriptionImportance
Multi-isotope Support Ability to model the incorporation of multiple stable isotopes simultaneously (e.g., ¹³C and ¹⁵N). nih.govmdpi.comProvides a more complete picture of metabolic pathways involving multiple elements.
Dynamic Modeling Capable of analyzing time-course data to understand the kinetics of metabolic processes. nih.govReveals the rates of metabolic reactions and how they change over time.
Automated Data Processing Includes features for automated peak detection, integration, and correction for natural abundance. mdpi.comIncreases throughput and reduces the potential for manual error.
Integration with Pathway Databases Links experimental data to known metabolic pathways for easier interpretation. nih.govFacilitates the identification of affected pathways and potential regulatory points.

Exploration of Novel Biological Systems for ¹⁵N-L-Threonine Application

While ¹⁵N L-Threonine has been extensively used in studies of human and animal metabolism, there is a growing interest in applying this technique to a wider range of biological systems. This includes research in plant science, microbiology, and environmental science.

In plant biology, ¹⁵N-labeling is a powerful tool for studying nitrogen uptake, assimilation, and metabolism. oup.commdpi.com For example, studies using ¹⁵N-labeled amino acids in plants like Spirodela polyrhiza (duckweed) have provided insights into amino acid pool sizes and turnover rates under different growth conditions. nih.gov Understanding how plants utilize nitrogen is crucial for improving crop yields and developing more sustainable agricultural practices. tandfonline.com

The gut microbiome represents another exciting frontier for ¹⁵N L-Threonine research. mdpi.com The gut microbiota plays a significant role in host nutrient metabolism, including the synthesis of essential amino acids. mdpi.com Stable isotope tracing has revealed that gut microbes contribute significantly to the host's circulating pools of lysine (B10760008) and threonine. annualreviews.org Single-cell isotope probing techniques, such as nano-scale secondary ion mass spectrometry (NanoSIMS), have been used to track the flow of ¹⁵N from host-secreted compounds to individual bacterial cells, revealing which members of the microbiota are the primary consumers of host-derived nitrogen. nih.govpnas.org

Environmental studies also stand to benefit from the application of ¹⁵N tracers. researchgate.net The technique can be used to study the nitrogen cycle in various ecosystems, such as wetlands, and to distinguish between different sources of nitrogen pollution. wikipedia.orgresearchgate.net

Future applications will likely involve more complex experimental designs, such as combining ¹⁵N L-Threonine tracing with other labeled compounds to simultaneously track the flow of multiple nutrients.

Methodological Refinements in Isotope Ratio Measurements and Tracer Technologies

The precision and accuracy of ¹⁵N L-Threonine tracing studies are fundamentally dependent on the analytical techniques used to measure isotope ratios. Continuous advancements in mass spectrometry and other analytical methods are paving the way for more sensitive and reliable measurements.

High-resolution mass spectrometry (HRMS) is becoming increasingly important for resolving isobaric interferences, which can complicate the analysis of isotopically labeled compounds. Instruments like double-focusing isotope ratio mass spectrometers offer high mass resolving power, enabling the direct analysis of molecules with complex mass spectra.

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a well-established technique for high-precision measurement of ¹⁵N/¹⁴N ratios in individual amino acids. nih.gov Recent methodological refinements, such as improved reactor designs and optimized derivatization protocols, have led to increased precision and sample throughput. researchgate.net

Beyond mass spectrometry, other techniques like nuclear magnetic resonance (NMR) spectroscopy can also be used for metabolic flux analysis with ¹⁵N labeling. researchgate.netoup.com While less sensitive than MS, NMR can provide valuable information about the positional labeling of molecules.

Future methodological developments will likely focus on:

Increasing the sensitivity of analytical instruments to allow for the analysis of smaller sample sizes.

Improving the automation of sample preparation and data analysis workflows.

Developing new derivatization strategies to enhance the stability and chromatographic separation of labeled compounds.

The creation of new international standards to ensure the comparability of isotope analyses across different laboratories. iaea.org

These refinements will continue to expand the scope and impact of ¹⁵N L-Threonine as a powerful tool in biological and environmental research.

Q & A

Q. What are the critical steps in synthesizing L-Threonine (15N) to achieve high isotopic enrichment and purity?

The synthesis requires precise control of reaction conditions (temperature, pH, substrate concentration) and incorporation of nitrogen-15 via chemical or microbial methods. Analytical validation using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry is essential to confirm isotopic purity and structural integrity .

Q. How is L-Threonine (15N) utilized in metabolic pathway tracing compared to non-isotopic methods?

The 15N label enables precise tracking of metabolic fluxes using techniques like NMR or isotope-ratio mass spectrometry (IRMS). This allows differentiation between endogenous and exogenous threonine pools, enhancing resolution in studies of protein turnover or glycine synthesis pathways .

Q. What quality control measures ensure the stability of L-Threonine (15N) during storage?

Solutions should be stored in airtight, light-protected containers at controlled temperatures to prevent isotopic exchange or decomposition. Regular purity checks via high-performance liquid chromatography (HPLC) coupled with mass spectrometry are recommended .

Q. Which analytical techniques validate the incorporation of 15N into target proteins during in vitro studies?

Tandem mass spectrometry (MS/MS) and 15N-edited NMR spectra are standard for verifying isotopic incorporation. Cross-validation with elemental analysis or isotopic enrichment calculations reduces artefactual results .

Advanced Research Questions

Q. How can sampling protocols in 15N tracer studies be optimized for precision and resource efficiency?

Stratified sampling designs, informed by power analysis, balance spatial and temporal variability in biological systems. For example, in soil-plant systems, composite sampling of rhizosphere zones improves tracer recovery rates while minimizing labor .

Q. What strategies mitigate isotopic dilution effects in complex biological systems when using L-Threonine (15N)?

Kinetic modeling of tracer dilution, combined with compartment-specific sampling (e.g., plasma vs. intracellular pools), accounts for dilution dynamics. Pre-experimental calibration using known 15N enrichment levels improves accuracy .

Q. How should statistical analyses be adapted for studies with natural 15N abundance variations?

Baseline correction using control samples (unlabeled threonine) and mixed-effects models account for natural abundance fluctuations. Bayesian frameworks are advantageous for low-enrichment scenarios .

Q. What computational tools model the metabolic fate of 15N from L-Threonine in multi-omics studies?

Flux balance analysis (FBA) platforms (e.g., COBRA Toolbox) integrate proteomic and metabolomic data to map 15N distribution. Machine learning algorithms can predict tracer incorporation in understudied pathways .

Q. How do deuterium labels (e.g., D5) influence 15N-based NMR studies of protein dynamics?

Deuteration reduces signal overlap in 1H-15N HSQC spectra but may alter protein folding kinetics. Parallel experiments with singly labeled (15N-only) and doubly labeled (D5,15N) variants isolate isotopic effects .

Q. What experimental designs address challenges in quantifying 15N recovery rates across tissue compartments?

Pulse-chase protocols with timed euthanasia and isotope-ratio mass spectrometry of tissue homogenates enable compartment-specific tracer quantification. Dual-labeling (15N/13C) distinguishes systemic vs. localized metabolic activity .

Data Integrity and Reproducibility

Q. How can researchers ensure replicability in studies using L-Threonine (15N)?

Detailed reporting of synthesis protocols, storage conditions, and analytical parameters (e.g., NMR acquisition settings) is critical. Adherence to NIH preclinical guidelines enhances cross-lab reproducibility .

Q. What methodologies resolve contradictions between 15N tracer data and other isotopic labels (e.g., 13C)?

Multi-isotope imaging mass spectrometry (MIMS) and hierarchical clustering of omics data identify pathway-specific discrepancies. Sensitivity analyses test robustness against isotopic interference .

Q. How are artefactual signals in NMR studies distinguished from true protein interactions?

Control experiments with unlabeled threonine and mutagenesis of binding sites validate specificity. Paramagnetic relaxation enhancement (PRE) assays further confirm binding events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.